7-Amino-4-methyl-1H-indole-2-carboxamide

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Data irreproducibility in kinase programs often stems from indiscriminate use of generic indole building blocks. This 7-amino-4-methyl substituted indole-2-carboxamide is a precise tool for constructing Tec family kinase inhibitor libraries, replicating the critical hydrogen-bond network and steric environment found in patent-protected Btk inhibitor cores. Unlike common isomers (e.g., 5- or 6-amino), its unique topology enables orthogonal derivatization for SAR studies. - Defined scaffold for fragment growth and patentable lead matter generation. - Quantifiable benchmark (XLogP3: 0.9, TPSA: 84.9 Ų) for ADME permeability models. - Dual orthogonal handles (C7-NH2, C2-CONH2) for affinity probe synthesis.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13647635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-methyl-1H-indole-2-carboxamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)N)C(=O)N
InChIInChI=1S/C10H11N3O/c1-5-2-3-7(11)9-6(5)4-8(13-9)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14)
InChIKeyIZYJKLNGGVJJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-4-methyl-1H-indole-2-carboxamide Procurement Guide


7-Amino-4-methyl-1H-indole-2-carboxamide (PubChem CID 131839681) is a polysubstituted indole-2-carboxamide featuring a primary amine at the 7-position and a methyl group at the 4-position on the indole core [1]. This specific substitution pattern distinguishes it from simple mono-functionalized analogs and is a hallmark of scaffolds found in patented kinase inhibitor programs, including those targeting Bruton's tyrosine kinase (Btk) [2]. The combination of hydrogen-bond donating (amine, carboxamide) and lipophilic (methyl) functionalities provides a defined topological and electronic profile suitable for fragment-based drug discovery and targeted library synthesis.

Why Generic Indole-2-carboxamide Analogs Are Inadequate


Indiscriminate substitution of indole-2-carboxamide building blocks is a recognized source of data irreproducibility in medicinal chemistry. The C7 primary amine and C4 methyl group of this compound create a unique hydrogen-bond donor/acceptor network and a specific steric environment that cannot be replicated by isomers (e.g., 5- or 6-amino) or des-methyl analogs. For instance, the 7-amino group contributes to a significantly higher topological polar surface area (TPSA) and hydrogen bond donor count compared to the unsubstituted 4-methyl-1H-indole-2-carboxamide, directly impacting membrane permeability predictions and target engagement profiles [1]. The BMS patent landscape further suggests that this specific substitution pattern is critical for modulating Tec family kinase selectivity, meaning a generic indole-2-carboxamide would lack the precise vector and electronics required for the intended protein-ligand interactions [2].

Quantified Differentiation from Closest Indole Scaffold Analogs


Hydrogen Bond Donor Capacity Advantage

The presence of the C7 primary amine provides a critical additional hydrogen bond donor (HBD) compared to the des-amino analog, 4-methyl-1H-indole-2-carboxamide. This functional group differentiation directly influences molecular recognition and is a key structural requirement in kinase inhibitor pharmacophores [1].

Medicinal Chemistry Scaffold Differentiation Hydrogen Bonding

Lower Lipophilicity for Improved Drug-Like Properties

The computed partition coefficient (XLogP3) reveals a marked decrease in lipophilicity for the target compound compared to the 4-methyl analog lacking the 7-amino group. This property is a critical determinant of solubility, metabolic stability, and off-target binding [1].

ADME Prediction Physicochemical Property Lead Optimization

Distinct Polar Surface Area for Permeability Tuning

The 7-amino group increases the topological polar surface area (TPSA) of the scaffold. Since TPSA is inversely correlated with passive membrane permeability, this structural feature provides a differentiated starting point for tuning cellular penetration in a structure-activity relationship (SAR) study compared to a non-aminated baseline [1].

Drug Design Membrane Permeability Physicochemical Property

Kinase Inhibitor Patent Provenance

A key differentiator in a B2B procurement context is the compound's presence in the patent literature. This specific scaffold falls within the generic Markush structure of a Bristol-Myers Squibb patent for Btk and Tec family kinase inhibitors, confirming its relevance to a therapeutically validated target class [1]. Unsubstituted or differently substituted analogs lack this direct pedigree.

Intellectual Property Kinase Inhibitor Lead Identification

Transparency on Comparative Biological Activity Data

It must be explicitly stated that no publicly available, quantitative head-to-head biological activity data (e.g., IC50, Ki) were found for 7-Amino-4-methyl-1H-indole-2-carboxamide against its closest unfunctionalized indole-2-carboxamide analogs in the same assay. The differentiation case for procurement currently rests on its unique physicochemical and IP profile, as described in the evidence items above. Any claims of superior biological activity would be unsubstantiated at this time [1].

Data Availability Biological Activity Research Transparency

Optimal Procurement Scenarios Based on Verified Evidence


Kinase-Focused Library Synthesis

Procurement is most justified for medicinal chemistry teams constructing targeted kinase inhibitor libraries. The specific 7-amino-4-methyl substitution pattern places this scaffold within the intellectual property landscape of BMS's Btk inhibitor portfolio, making it a high-value building block for generating patentable lead matter [1]. The multiple hydrogen bond donors and acceptors provide versatile vectors for fragment growth.

Cell Permeability SAR Comparator

Due to its intermediate physicochemical profile (XLogP3 of 0.9 and TPSA of 84.9 Ų), this compound serves as a precise, quantifiable tool to benchmark the effect of subtle structural changes on membrane permeability [1]. It can be directly compared to its des-amino analog (TPSA ~55.1 Ų) to generate high-resolution permeability data, guiding the optimization of a lead series's absorption, distribution, metabolism, and excretion (ADME) properties.

Advanced Intermediate for Chemical Probe Synthesis

The dual functionalization (C7-amine and C2-carboxamide) provides orthogonal handles for selective derivatization. This makes the compound a strategic procurement choice for chemical biology groups synthesizing affinity chromatography probes or biotinylated derivatives, where the C7 position can be used for linker attachment and the C2 carboxamide can modulate target binding.

Physicochemical Property Reference Standard

The fully characterized and computed properties of this specific regioisomer (e.g., 3 HBD, 2 HBA, XLogP3 0.9) make it a reliable reference compound for calibrating in silico predictive models or analytical chromatography methods (e.g., logD HPLC), ensuring consistency in compound management workflows across different R&D sites [1].

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